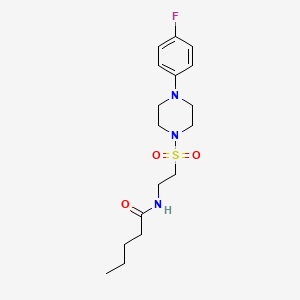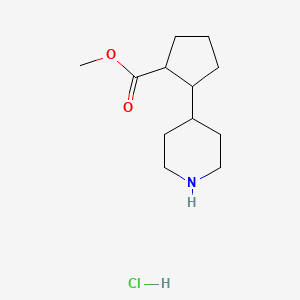
Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride” is a chemical compound used in scientific research. It has a CAS number of 2247102-68-5 and a molecular weight of 247.76 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H21NO2.ClH/c1-15-12 (14)11-4-2-3-10 (11)9-5-7-13-8-6-9;/h9-11,13H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.76 .
Applications De Recherche Scientifique
Cancer Research
Compounds structurally related to Methyl 2-piperidin-4-ylcyclopentane-1-carboxylate hydrochloride have been explored for their potential in cancer treatment. For instance, Aurora kinase inhibitors, which may contain similar structural features, have shown promise in inhibiting Aurora A, a protein involved in cell division. This inhibition could be useful in treating various cancers by preventing cancerous cells from proliferating (ロバート ヘンリー,ジェームズ, 2006).
Crystallography and Molecular Structure
Research into the molecular structure and crystallography of compounds with similar piperidine components provides insights into their potential applications. Studies on cocrystals and the crystal structure of related compounds contribute to our understanding of their chemical behavior and interaction with other molecules. These insights can lead to the development of new materials or the improvement of existing ones (Z. Dega-Szafran et al., 2006).
Neuroinflammation and Imaging
Compounds like [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, highlight the potential of related compounds in imaging and studying neuroinflammation. This application is crucial in understanding the role of microglia in various neuropsychiatric disorders and could lead to the development of new therapeutic strategies (A. Horti et al., 2019).
Corrosion Inhibition
Piperidine derivatives have been investigated for their potential as corrosion inhibitors, which is crucial for protecting metals against degradation. Studies involving quantum chemical calculations and molecular dynamics simulations of piperidine derivatives on the corrosion of iron reveal their effectiveness in this application, providing a basis for the development of new, more efficient corrosion inhibitors (S. Kaya et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-piperidin-4-ylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-12(14)11-4-2-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMNXHWPUBKCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2606114.png)
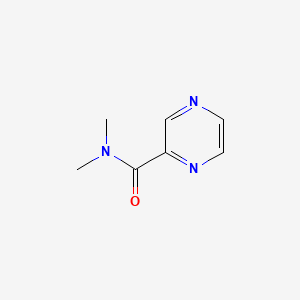
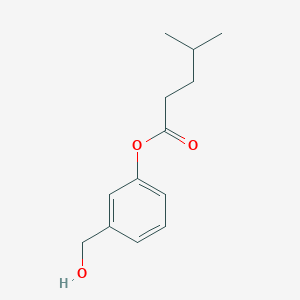
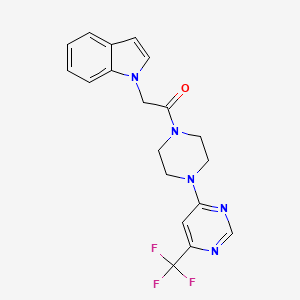
![4-(dimethylamino)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2606119.png)

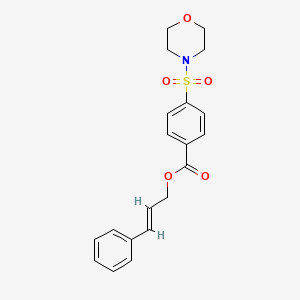

![2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606128.png)
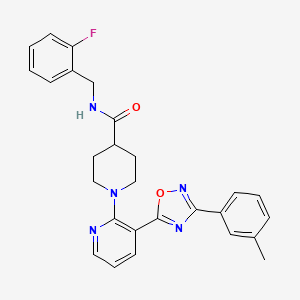
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)
![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)
